molecular formula C10H7F13O3 B12088010 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12088010
M. Wt: 422.14 g/mol
InChI Key: ZIRDMXNMVFKDBP-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of perfluorohexyl iodide with tetrafluoropropyl carbonate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate finds extensive use in scientific research across various fields:

Mechanism of Action

The mechanism by which 1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include modifications to hydrophobic interactions and the stabilization of specific molecular conformations .

Comparison with Similar Compounds

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate is unique compared to other similar compounds due to its specific fluorination pattern and carbonate group. Similar compounds include:

The uniqueness of this compound lies in its specific combination of fluorinated segments and carbonate functionality, which imparts distinct properties not found in other similar compounds.

Biological Activity

1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate (PFHTC) is a fluorinated organic compound notable for its unique chemical properties stemming from the presence of fluorine atoms. This compound has garnered attention in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for evaluating its potential applications and safety.

  • Molecular Formula : C₁₀H₆F₁₄O₃
  • Molecular Weight : 440.13 g/mol
  • CAS Number : 1980048-74-5

The structure of PFHTC contributes to its stability and hydrophobic characteristics, which can influence its interaction with biological systems.

PFHTC's biological activity is primarily influenced by its interaction with biological membranes and proteins. Research indicates that fluorinated compounds can exhibit unique interactions due to their hydrophobicity and ability to alter membrane dynamics.

  • Membrane Interaction : Fluorinated compounds like PFHTC can integrate into lipid bilayers, affecting membrane fluidity and permeability. Studies have shown that such interactions can lead to altered cellular responses and potential cytotoxic effects .
  • Protein Interaction : PFHTC may influence protein folding and stability. The presence of fluorine can enhance the binding affinity of certain proteins, possibly leading to altered enzymatic activities or receptor functions .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of PFHTC on various cell lines. The results indicate that:

  • Cell Viability : Concentrations above a certain threshold (typically >100 µM) resulted in significant decreases in cell viability across multiple cell lines, including human fibroblasts and cancer cells .
  • Mechanism of Toxicity : The cytotoxic effects are hypothesized to be due to oxidative stress induced by membrane disruption and subsequent apoptosis pathways .

Case Study 1: Membrane Protein Extraction

A study investigated the use of PFHTC as a surfactant for the extraction of membrane proteins from E. coli. The results demonstrated that PFHTC effectively solubilized lipid membranes while maintaining protein functionality. This suggests potential applications in biotechnological processes where membrane protein extraction is required .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of PFHTC against various bacterial strains. The findings revealed that PFHTC exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This property may be attributed to its ability to disrupt bacterial membranes .

Comparative Data Table

Biological ActivityObserved EffectReference
Membrane DisruptionSignificant cytotoxicity at high concentrations
Protein ExtractionEffective solubilization of membrane proteins
Antimicrobial ActivityEffective against Gram-positive bacteria

Properties

Molecular Formula

C10H7F13O3

Molecular Weight

422.14 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexyl 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C10H7F13O3/c11-4(12)6(13,14)3-26-5(24)25-2-1-7(15,16)8(17,18)9(19,20)10(21,22)23/h4H,1-3H2

InChI Key

ZIRDMXNMVFKDBP-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(C(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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